molecular formula C56H59N6O8P B12065845 Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]- CAS No. 1031750-37-4

Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]-

Cat. No.: B12065845
CAS No.: 1031750-37-4
M. Wt: 975.1 g/mol
InChI Key: KUTPCYBGYKUSQM-HYGNTALUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

CAS No.

1031750-37-4

Molecular Formula

C56H59N6O8P

Molecular Weight

975.1 g/mol

IUPAC Name

N-benzoyl-N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-7-methylimidazo[4,5-c]pyridin-4-yl]benzamide

InChI

InChI=1S/C56H59N6O8P/c1-38(2)62(39(3)4)71(68-33-17-32-57)70-48-34-50(60-37-59-51-52(60)40(5)35-58-53(51)61(54(63)41-18-11-8-12-19-41)55(64)42-20-13-9-14-21-42)69-49(48)36-67-56(43-22-15-10-16-23-43,44-24-28-46(65-6)29-25-44)45-26-30-47(66-7)31-27-45/h8-16,18-31,35,37-39,48-50H,17,33-34,36H2,1-7H3/t48-,49+,50+,71?/m0/s1

InChI Key

KUTPCYBGYKUSQM-HYGNTALUSA-N

Isomeric SMILES

CC1=CN=C(C2=C1N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)N(C(=O)C7=CC=CC=C7)C(=O)C8=CC=CC=C8

Canonical SMILES

CC1=CN=C(C2=C1N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)N(C(=O)C7=CC=CC=C7)C(=O)C8=CC=CC=C8

Origin of Product

United States

Preparation Methods

The synthesis of Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[bis(1-methylethyl)aminophosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]- typically involves a series of organic reactions. . Industrial production methods may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[bis(1-methylethyl)aminophosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. As a PARP inhibitor, it binds to the PARP enzyme, inhibiting its activity and thereby affecting DNA repair pathways . This interaction can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death. The compound’s effects are mediated through its binding to the active site of the enzyme, blocking its catalytic function.

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives and phosphoramidites, such as:

Biological Activity

Benzamide derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[bis(1-methylethyl)aminophosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl] is a complex organic molecule that exhibits potential pharmacological properties. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound is characterized by multiple functional groups that may contribute to its biological activity. The presence of phosphino and cyano groups could introduce unique reactivity patterns, enhancing its interaction with biological targets.

Property Value
Molecular Formula C39H37N5O7
Molecular Weight 687.74 g/mol
CAS Registry Number 182496-01-1
Solubility Insoluble in water

Antiviral Activity

Research has indicated that benzamide derivatives can exhibit broad-spectrum antiviral effects. For instance, N-phenylbenzamide derivatives have been shown to enhance intracellular levels of APOBEC3G (A3G), a protein that inhibits the replication of various viruses, including Hepatitis B virus (HBV) and HIV . The specific compound under consideration may share similar mechanisms, although detailed pharmacological studies are necessary to confirm this.

The biological activity of benzamide derivatives often involves:

  • Inhibition of Viral Replication : By increasing A3G levels, these compounds can inhibit viral replication.
  • Modulation of Cellular Pathways : The intricate structure of the compound suggests potential interactions with cellular pathways that regulate cell proliferation and apoptosis.

Study on Antiviral Efficacy

In a study investigating the antiviral properties of benzamide derivatives, a novel derivative was synthesized and evaluated for its anti-HBV activity. The results indicated that the compound significantly inhibited HBV replication in vitro and in vivo models. The mechanism was associated with increased A3G levels in hepatocytes .

Pharmacokinetic Profile

Another study focused on the pharmacokinetic properties of similar benzamide derivatives, highlighting their metabolic stability and bioavailability. These properties are crucial for developing effective antiviral therapies .

Synthesis and Optimization

The synthesis of this complex benzamide derivative typically involves several steps, including:

  • Formation of the Benzamide Core : Starting from benzoic acid.
  • Introduction of Functional Groups : Sequential addition of methoxy and phosphino groups.
  • Purification : Utilizing chromatography techniques to achieve high purity.

Each step must be optimized to ensure high yields and purity, which is vital for subsequent biological testing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.